Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a wide range of applications in various scientific disciplines. They are frequently incorporated as core structures or pharmacophores in drug discovery due to their diverse biological activities. [, , , , , ]
N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound with significant relevance in medicinal chemistry and agricultural applications. The compound's molecular formula is , and it has a molecular weight of approximately 285.27 g/mol. This compound is categorized under pyrazole derivatives, which are known for their diverse biological activities, including herbicidal properties and potential therapeutic applications.
The compound is classified as an organic nitrogen compound, specifically a substituted pyrazole. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their reactivity and biological activity. N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is synthesized for research purposes and is available from various chemical suppliers like BenchChem and Thermo Scientific .
The synthesis of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves several key steps:
The molecular structure of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine features a pyrazole ring that is substituted with a phenoxy group and a trifluoromethyl group. The structural representation includes:
The InChI Key for this compound is AJQKRVBDVZVOBK-UHFFFAOYSA-N, and its SMILES notation is CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2 .
N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions:
Common products from these reactions include:
The mechanism by which N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine exerts its effects largely depends on its application in medicinal chemistry or agriculture. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its bioavailability by facilitating cell membrane penetration .
The predicted boiling point of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is approximately 320.7 °C, with a density around 1.27 g/cm³. The pKa value is estimated to be 7.55, indicating its behavior in various pH environments .
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.27 g/mol |
InChI Key | AJQKRVBDVZVOBK-UHFFFAOYSA-N |
SMILES | CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2 |
These properties highlight the compound's stability and potential reactivity in various chemical environments .
N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine finds applications in several scientific fields:
This comprehensive analysis provides insights into the synthesis, structure, chemical behavior, and applications of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4 yl]methanamine, emphasizing its significance in both medicinal and agricultural contexts.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: